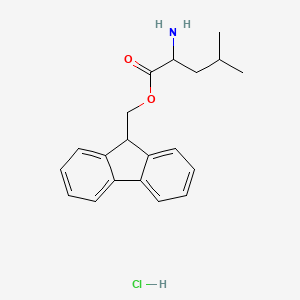
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride: is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the stepwise construction of peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride typically involves the protection of the amino group of 2-amino-4-methylpentanoic acid (leucine) with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group once the Fmoc group is removed.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve mild bases like sodium bicarbonate or organic bases like triethylamine.
Major Products:
Oxidation: Products include fluorenone derivatives.
Reduction: Products include alcohol derivatives of the Fmoc group.
Substitution: Products include various substituted amino acids depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the construction of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the synthesis of therapeutic peptides.
- Used in the development of diagnostic tools.
Industry:
- Employed in the production of peptide-based materials.
- Used in the manufacture of specialty chemicals.
作用機序
The primary mechanism of action for 9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the stepwise construction of peptides. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. The fluorenylmethyl group stabilizes the intermediate, preventing unwanted side reactions.
類似化合物との比較
9H-fluoren-9-ylmethoxycarbonyl (Fmoc) amino acids: These compounds share the Fmoc protecting group but differ in the amino acid component.
Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness:
- The Fmoc group is preferred for its stability and ease of removal under mild conditions, making it suitable for automated peptide synthesis.
- Compared to Boc and Cbz groups, Fmoc provides better protection against side reactions and is more compatible with a wider range of reaction conditions.
特性
分子式 |
C20H24ClNO2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-13(2)11-19(21)20(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,13,18-19H,11-12,21H2,1-2H3;1H |
InChIキー |
XXSOHSVIAGSDCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
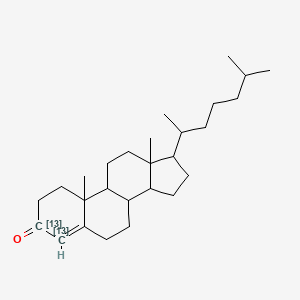
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
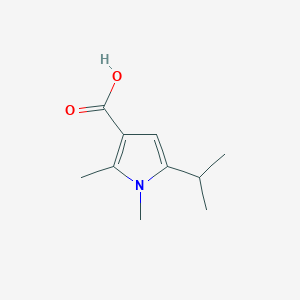
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

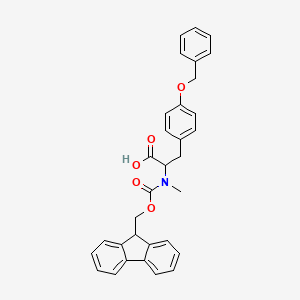
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
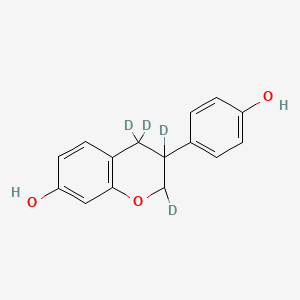
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

